

# mitigating confounding factors in observational studies of losartan and alcohol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Losartan Cum-Alcohol*

Cat. No.: *B600974*

[Get Quote](#)

## Technical Support Center: Losartan and Alcohol Observational Studies

**Objective:** This center provides researchers, scientists, and drug development professionals with a technical resource for designing and troubleshooting observational studies on the concurrent use of losartan and alcohol. The primary focus is on identifying and mitigating confounding factors to ensure the validity of causal inferences.

## Frequently Asked Questions (FAQs)

### Q1: What are the primary confounding factors to consider in observational studies of losartan and alcohol co-administration?

A1: When studying the interaction between losartan and alcohol, it is critical to account for variables that are associated with both the exposure (losartan/alcohol use) and the outcome (e.g., hypotension, liver injury, cardiovascular events). Failure to do so can lead to biased results.<sup>[1][2]</sup> Key confounders are summarized in the table below.

Data Presentation: Table of Common Confounders

| Confounder Category  | Specific Variables                                                                                                                                                      | Rationale for Confounding                                                                                                                                                                                            | Data Collection & Adjustment Strategy                                                                                                                                                         |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Demographics         | Age, Sex, Ethnicity                                                                                                                                                     | Associated with prescribing patterns, alcohol consumption habits, and baseline health status.                                                                                                                        | Collect detailed demographic data. Use as covariates in multivariable regression or for stratification. <a href="#">[3]</a>                                                                   |
| Lifestyle & Behavior | Smoking Status, Diet (esp. potassium/salt intake), Physical Activity Level                                                                                              | Correlate with both cardiovascular health (necessitating losartan) and patterns of alcohol use. <a href="#">[4]</a>                                                                                                  | Administer validated lifestyle questionnaires. Include as covariates in statistical models.                                                                                                   |
| Clinical Factors     | Indication for Losartan (e.g., Hypertension, Diabetic Nephropathy), Severity of Underlying Cardiovascular Disease (CVD), Body Mass Index (BMI), Baseline Blood Pressure | The underlying disease is a strong predictor of the outcome and is the reason for the exposure (losartan). <a href="#">[5]</a><br><br>This is known as "confounding by indication." <a href="#">[6]</a>              | Collect detailed clinical histories, disease severity scores, and baseline measurements. Use methods like Propensity Score Matching (PSM) or multivariable adjustment. <a href="#">[7][8]</a> |
| Genetic Factors      | CYP2C9 Polymorphisms (e.g., *2, *3 alleles)                                                                                                                             | Losartan is metabolized to its more active form, E-3174, by the CYP2C9 enzyme. <a href="#">[9][10]</a><br><br>Genetic variants that reduce enzyme activity can alter drug efficacy and safety, and may interact with | Genotype participants for common CYP2C9 variants. Stratify analysis by genotype or include as an interaction term in regression models.                                                       |

---

|                        |                                                                                       |                                                                                                                                                                                                                                                                                             |
|------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                        |                                                                                       | alcohol, which is also a substrate.[11][12]                                                                                                                                                                                                                                                 |
| Concurrent Medications | NSAIDs, Diuretics, Other Antihypertensives, CYP2C9 Inhibitors/Inducers                | Co-administered drugs can affect blood pressure, renal function, and losartan metabolism, confounding the observed effects of alcohol.[13][14]                                                                                                                                              |
| Alcohol Use Pattern    | Quantity (grams/day), Frequency (days/week), Type of Alcohol, Binge Drinking Episodes | The pattern of alcohol consumption, not just the presence, influences its physiological effects. Binge drinking has different cardiovascular implications than moderate, regular intake. Use validated alcohol consumption questionnaires (e.g., AUDIT-C) to capture detailed use patterns. |

---

## Q2: How can I control for genetic confounding from CYP450 enzyme variations?

A2: Genetic variation in the CYP2C9 gene is a critical potential confounder because it directly impacts the conversion of losartan to its more potent active metabolite, E-3174.[10] Individuals with reduced-function alleles (like CYP2C92 and CYP2C93) will have different pharmacokinetic profiles.[10]

### Troubleshooting Steps:

- Genotyping: All study participants should be genotyped for the most common and functionally significant CYP2C9 alleles in the study population.

- Stratification: The simplest approach is to stratify the analysis.[\[3\]](#)[\[7\]](#) You can analyze the losartan-alcohol interaction separately for each genotype group (e.g., normal metabolizers vs. intermediate/poor metabolizers).
- Multivariable Adjustment: Include the genotype as a covariate in your regression model. This allows you to estimate the effect of the losartan-alcohol interaction while statistically controlling for the independent effect of the genotype.

#### Experimental Protocols: High-Throughput Genotyping of CYP2C9 Alleles

- Objective: To identify CYP2C92 (*rs1799853*) and CYP2C93 (*rs1057910*) alleles in the study cohort.
- Methodology:
  - Sample Collection: Collect whole blood (in EDTA tubes) or saliva samples from each participant.
  - DNA Extraction: Use a commercial DNA extraction kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) to isolate genomic DNA. Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
  - Genotyping Assay: Employ a real-time PCR-based allelic discrimination assay (e.g., TaqMan® SNP Genotyping Assay).
    - Prepare a PCR reaction mix containing TaqMan® Genotyping Master Mix, the specific assay for the target SNP (CYP2C92 or CYP2C93), and the participant's genomic DNA.
    - Run the reaction on a real-time PCR instrument. The instrument's software will automatically call the genotypes based on the fluorescence of the allele-specific probes.
  - Quality Control: Include positive controls (known genotypes) and negative controls (no template) in each run to ensure assay accuracy. A genotyping call rate >95% is generally considered acceptable.

## Q3: What statistical methods are recommended for adjusting for confounders in the analysis phase?

A3: After collecting data on potential confounders, you must use appropriate statistical methods to adjust for their effects.<sup>[7]</sup> The primary methods are multivariable regression and propensity score matching (PSM).<sup>[8][15]</sup> A workflow for selecting an appropriate method is shown below.

Mandatory Visualization: Statistical Adjustment Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for selecting and applying statistical adjustment methods.

- Stratification: This involves separating your data into subgroups (strata) based on a confounding variable (e.g., analyzing smokers and non-smokers separately). It is simple but becomes impractical with many confounders.[3][16]
- Multivariable Regression: This is the most common method.[7] It allows you to model the outcome as a function of the exposure (losartan-alcohol interaction) while including multiple confounding variables in the same model. This provides an "adjusted" estimate of the exposure's effect.
- Propensity Score Matching (PSM): This technique is particularly useful when you have many confounders.[17][18] It involves calculating the probability (the propensity score) of a participant being in the "exposed" group based on their baseline characteristics. Then, exposed participants are matched to unexposed participants with a similar propensity score, creating a balanced dataset that mimics a randomized controlled trial.[19]

## **Q4: We are observing an unexpectedly high rate of hypotension. How can we troubleshoot whether this is a true drug-drug interaction or due to confounding?**

A4: An observed association between losartan-alcohol co-administration and hypotension could be causal, but it could also be the result of confounding by indication.[5] Patients prescribed losartan often have underlying cardiovascular disease (CVD), which itself predisposes them to blood pressure instability. This relationship can be visualized using a Directed Acyclic Graph (DAG).[20][21][22]

Mandatory Visualization: Causal Diagram (DAG) for Confounding by Indication



[Click to download full resolution via product page](#)

Caption: DAG showing how underlying CVD confounds the losartan-hypotension relationship.

Troubleshooting Steps:

- Identify the Confounder: In this DAG, "Underlying CVD" is a common cause of both losartan use (the indication for treatment) and the outcome (hypotension).
- Adjust for the Confounder: You must statistically adjust for the severity of underlying CVD. Collect data on variables like ejection fraction, baseline blood pressure, presence of heart failure, or prior cardiovascular events.
- Perform Stratified Analysis: Analyze the data separately for patients with mild, moderate, and severe CVD. If the association between losartan-alcohol and hypotension diminishes or disappears within these strata, it suggests the original observation was driven by confounding.

- Use an Active Comparator: Instead of comparing losartan users to non-users (who are likely healthier), compare them to users of another antihypertensive drug (e.g., a calcium channel blocker). This can help mitigate confounding by indication, as both groups have an indication for treatment.

## Troubleshooting Guides

### Guide 1: Protocol for Implementing Propensity Score Matching (PSM)

This guide outlines the steps to perform PSM to balance covariates between a group co-administering losartan and alcohol (treatment) and a group using losartan but not alcohol (control).[\[17\]](#)[\[23\]](#)

Mandatory Visualization: Propensity Score Matching Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for executing a Propensity Score Matching analysis.

#### Experimental Protocols: Detailed PSM Methodology

- Define Cohorts & Select Confounders: Clearly define your treatment (losartan + alcohol) and control (losartan only) groups. Select all clinically relevant confounders from Table 1.
- Estimate Propensity Scores:

- Run a logistic regression model where the dependent variable is the treatment assignment (1=Treatment, 0=Control) and the independent variables are the selected confounders.[19]
- The predicted probability from this model for each individual is their propensity score.
- Match Records:
  - Use a matching algorithm, such as "nearest neighbor matching with a caliper." This matches each treated individual with a control individual who has the closest propensity score.[19]
  - The "caliper" imposes a maximum distance between propensity scores for a valid match, which helps prevent poor matches. A common caliper width is 0.2 of the standard deviation of the logit of the propensity score.
- Evaluate Balance:
  - Before and after matching, assess the balance of the confounders between the two groups.
  - The primary metric is the Standardized Mean Difference (SMD) for each confounder. A post-matching SMD of  $< 0.1$  is generally considered a good balance.
  - Visualize the balance using love plots or jitter plots of the propensity scores.
- Evaluate Treatment Effect on the Outcome:
  - Once balance is achieved, analyze the outcome (e.g., incidence of hypotension) only in the newly created matched cohort.
  - Since the groups are now balanced on observed confounders, a direct comparison (e.g., using a paired t-test or McNemar's test) will yield a less confounded estimate of the treatment effect.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Observational Studies: Methods to Improve Causal Inferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Observational Study Design and What Types | Elsevier [scientific-publishing.webshop.elsevier.com]
- 3. discovery.cs.illinois.edu [discovery.cs.illinois.edu]
- 4. Common questions about losartan - NHS [nhs.uk]
- 5. Confounding in Observational Studies Evaluating the Safety and Effectiveness of Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment and control for confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of CYP2C9 Genetic Polymorphisms on the Pharmacokinetics of Losartan and Its Active Metabolite E-3174: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP2C9 Genotype and Pharmacodynamic Responses to Losartan in Patients with Primary and Secondary Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyp2c9-gene-polymorphisms-influence-on-antihypertensive-effectiveness-and-hypouricemic-effect-of-losartan-among-patients-with-arterial-hypertension-an-observational-study - Ask this paper | Bohrium [bohrium.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ro.co [ro.co]
- 15. Confounding variables in statistics: How to identify and control them [statsig.com]
- 16. dovepress.com [dovepress.com]
- 17. builtin.com [builtin.com]
- 18. Introduction to Propensity Score Matching with MatchIt | by UC Berkeley D-Lab | Medium [medium.com]
- 19. RPubs - Propensity Score Matching in R [rpubs.com]

- 20. Graphical presentation of confounding in directed acyclic graphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of directed acyclic graphs (DAGs) to identify confounders in applied health research: review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of directed acyclic graphs (DAGs) to identify confounders in applied health research: review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. R Tutorial 8: Propensity Score Matching [simonejdemyr.com]
- To cite this document: BenchChem. [mitigating confounding factors in observational studies of losartan and alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600974#mitigating-confounding-factors-in-observational-studies-of-losartan-and-alcohol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)